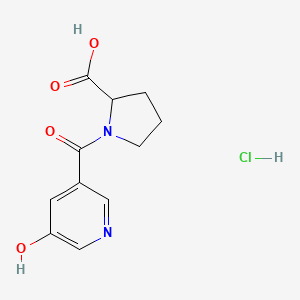
1-(5-Hydroxypyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
1-(5-Hydroxypyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxypyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of 5-hydroxypyridine-3-carboxylic acid with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then subjected to hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its purest form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Hydroxypyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where the hydroxyl or carboxyl groups have been replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
1-(5-Hydroxypyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid hydrochloride is widely used in scientific research due to its unique properties and reactivity. It is employed in the synthesis of various pharmaceuticals, as a building block in organic synthesis, and as a reagent in biochemical assays. Its applications extend to the study of enzyme inhibitors, receptor ligands, and other bioactive molecules.
Wirkmechanismus
The mechanism by which 1-(5-Hydroxypyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or ligand, interacting with specific molecular targets and pathways. The exact mechanism can vary based on the biological system and the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-(5-Hydroxypyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid hydrochloride is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine-2-carboxylic acid core but differ in their substituents.
Hydroxypyridine derivatives: These compounds contain hydroxypyridine moieties but may have different functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse reactivity and applications.
Eigenschaften
IUPAC Name |
1-(5-hydroxypyridine-3-carbonyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4.ClH/c14-8-4-7(5-12-6-8)10(15)13-3-1-2-9(13)11(16)17;/h4-6,9,14H,1-3H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDWEJZQHAZRON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CN=C2)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















